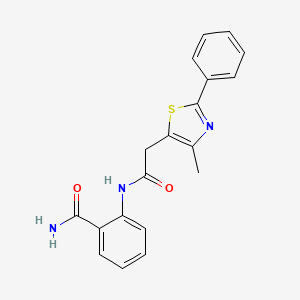

2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that 2-aminothiazole anticancer agents have a target-specific advanced mechanism of action . They are considered valuable in the field of oncology-related drug discovery, containing DNA intercalating agents, apoptotic/angiogenesis and cytotoxic agents, inhibitors of multiple enzyme targets such as EGFR/VGFER kinase .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

It is known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Action Environment

It is known that the physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental factors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide typically involves the reaction of 4-methyl-2-phenylthiazole with acetamido benzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified thiazole compounds with different functional groups .

Aplicaciones Científicas De Investigación

2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide has several scientific research applications, including:

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide include other thiazole derivatives such as:

- 2-acetamido-4-(4-substituted phenyl)-1,3-thiazoles

- 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles

Uniqueness

What sets this compound apart is its specific structural configuration, which may confer unique biological activities and chemical properties.

Actividad Biológica

The compound 2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide , also known by its CAS number 1206994-23-1, is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by case studies and research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . For instance, a study synthesized various thiazole-based compounds and evaluated their antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL, which were lower than standard antibiotics like chloramphenicol .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 100 | E. coli |

| Compound B | 200 | S. aureus |

| Compound C | 150 | Bacillus subtilis |

| Compound D | 300 | Staphylococcus epidermidis |

Case Studies on Antimicrobial Efficacy

- Study on Hybrid Antimicrobials : A recent investigation into hybrid antimicrobials combining thiazole and sulfonamide groups demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study found that compounds with specific substitutions showed enhanced efficacy .

- Antifungal Activity : Another study evaluated various amides derived from thiazole for antifungal properties against Aspergillus niger and Aspergillus oryzae. The results indicated that some derivatives exhibited notable antifungal activity at concentrations as low as 1 µg/mL .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. Research indicates that certain thiazole-containing compounds can induce apoptosis in cancer cells through various mechanisms. For example, compounds with specific substitutions in the thiazole ring have shown significant cytotoxicity against various cancer cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Table 2: Cytotoxic Activity of Thiazole Derivatives

| Compound Name | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound E | 1.61 | HeLa |

| Compound F | 1.98 | A-431 |

| Compound G | 2.50 | MCF-7 |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often dependent on their molecular structure. Research has shown that:

Propiedades

IUPAC Name |

2-[[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-12-16(25-19(21-12)13-7-3-2-4-8-13)11-17(23)22-15-10-6-5-9-14(15)18(20)24/h2-10H,11H2,1H3,(H2,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKPNONCJAKVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.